N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,6-Difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a 2,6-difluorobenzyl group attached to a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the 2,6-difluorobenzyl chloride or 2,6-difluorobenzyl alcohol as intermediates. These intermediates are then reacted with appropriate reagents to form the final compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the 2,6-difluorobenzyl group, making it structurally different.
2,6-Difluorobenzyl chloride: This is an intermediate used in the synthesis of the target compound.
2,6-Difluorobenzyl alcohol: Another intermediate that can be used in the synthesis process.
Uniqueness: N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c1-17-6-10(15-16-17)11(18)14-5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLNEPHLGDHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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